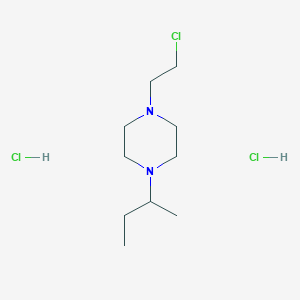1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride
CAS No.: 722491-43-2
Cat. No.: VC3363131
Molecular Formula: C10H23Cl3N2
Molecular Weight: 277.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 722491-43-2 |
|---|---|
| Molecular Formula | C10H23Cl3N2 |
| Molecular Weight | 277.7 g/mol |
| IUPAC Name | 1-butan-2-yl-4-(2-chloroethyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C10H21ClN2.2ClH/c1-3-10(2)13-8-6-12(5-4-11)7-9-13;;/h10H,3-9H2,1-2H3;2*1H |
| Standard InChI Key | OJYKOXLFGZMZHL-UHFFFAOYSA-N |
| SMILES | CCC(C)N1CCN(CC1)CCCl.Cl.Cl |
| Canonical SMILES | CCC(C)N1CCN(CC1)CCCl.Cl.Cl |
Introduction
Synthesis Pathways
General Synthetic Approach
The synthesis of 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride typically involves the functionalization of the piperazine ring through alkylation reactions. A common route includes reacting piperazine with sec-butyl halides followed by substitution with 2-chloroethyl halides under controlled conditions .
Reaction Scheme:
The final product is converted into its dihydrochloride salt form by treatment with hydrochloric acid .
Optimization Techniques
Modern synthesis techniques emphasize green chemistry principles to reduce environmental impact. Utilizing polar solvents like ethanol or water facilitates efficient reactions while minimizing hazardous waste generation . Additionally, vacuum distillation and recrystallization methods are employed to achieve high-purity products suitable for industrial applications .
Challenges in Synthesis
One significant challenge is controlling regioselectivity during alkylation to ensure substitution occurs at the desired positions on the piperazine ring. Impurities arising from disubstituted or undesired side products necessitate rigorous purification techniques such as chromatography or recrystallization .
Physical and Chemical Properties
Basic Properties
The compound exhibits the following key physical characteristics:
-
Molecular Formula:
-
Appearance: Typically available as a crystalline solid or powder.
-
Solubility: Soluble in polar solvents such as water and ethanol due to its dihydrochloride salt form .
Spectroscopic Data
Spectroscopic analysis provides insights into the structural integrity of 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride:
-
Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to amine groups (N-H stretching), C-H stretching (sec-butyl group), and C-Cl bonds (chloroethyl group) .
-
Nuclear Magnetic Resonance (NMR): Distinct chemical shifts for protons on the piperazine ring, sec-butyl group, and chloroethyl substituent confirm molecular structure .
Stability Profile
The compound demonstrates thermal stability under standard laboratory conditions but may degrade under prolonged exposure to high temperatures or moisture. Proper storage at room temperature is recommended to maintain its integrity .
Applications
Pharmaceutical Research
Substituted piperazines like 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride serve as precursors for synthesizing bioactive molecules targeting various biological pathways. Their roles include:
-
Scaffolds for designing receptor antagonists or agonists.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for constructing complex molecules with tailored functionalities. Its reactivity enables transformations such as nucleophilic substitutions and condensations .
Industrial Applications
Industrially, it is employed in manufacturing specialty chemicals used in coatings, adhesives, and polymer synthesis due to its ability to impart unique properties such as flexibility or adhesion strength .
Experimental Findings
Toxicity Studies
Preliminary toxicity studies indicate that 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride exhibits low acute toxicity in animal models when administered at high doses (800 mg/kg or higher). No significant adverse effects such as behavioral changes or physiological impairments were observed during experimental trials .
Pharmacological Activity
While specific pharmacological data on this compound remain limited, related substituted piperazines have demonstrated activity against enzymes like inosine monophosphate dehydrogenase (IMPDH) involved in microbial metabolism . Further studies are warranted to explore its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.66 g/mol |
| Solubility | Water, ethanol |
| Toxicity (Animal Model) | Low acute toxicity |
Further tables detailing spectroscopic data will be provided upon request based on experimental findings from additional sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume